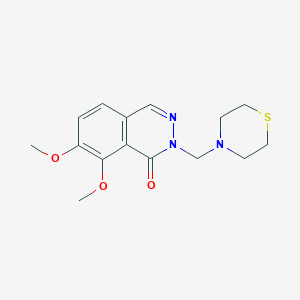![molecular formula C18H17N3O4S B10992544 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10992544.png)
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions. The resulting quinoline intermediate is then subjected to further functionalization to introduce the sulfamoylphenyl group and the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Green chemistry approaches, such as using ethanol as a solvent and conducting reactions at room temperature, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the sulfamoylphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups to the molecule .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in biological assays, particularly in inhibiting specific enzymes or interacting with biological targets.
Medicine: Research has indicated potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism by which 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA or interact with enzymes, while the sulfamoylphenyl group can enhance binding affinity and specificity. These interactions can disrupt biological processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: This compound shares a similar quinoline core and sulfamoylphenyl group but differs in its additional functional groups and overall structure.
N-(substituted) thioacetamide quinazolinone benzenesulfonamides: These compounds also feature a quinoline core and sulfamoylphenyl group but include thioacetamide and other substituents that alter their properties.
Uniqueness
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H17N3O4S/c19-26(24,25)13-7-5-12(6-8-13)9-10-20-18(23)15-11-21-16-4-2-1-3-14(16)17(15)22/h1-8,11H,9-10H2,(H,20,23)(H,21,22)(H2,19,24,25) |
InChI Key |
WNNRJQDQBMAMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10992485.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B10992488.png)
![N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10992492.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B10992503.png)
![N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B10992508.png)
![N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10992509.png)

![4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid](/img/structure/B10992514.png)
![2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B10992515.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10992527.png)

![N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B10992531.png)
